molecular formula C7H14O3Si B14215541 [Methoxy(dimethyl)silyl]methyl prop-2-enoate CAS No. 537040-83-8

[Methoxy(dimethyl)silyl]methyl prop-2-enoate

Cat. No.: B14215541
CAS No.: 537040-83-8
M. Wt: 174.27 g/mol
InChI Key: CDVLARZRMIEPMF-UHFFFAOYSA-N
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Description

[Methoxy(dimethyl)silyl]methyl prop-2-enoate is an organosilicon compound with a unique structure that combines a silyl group with a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methoxy(dimethyl)silyl]methyl prop-2-enoate typically involves the reaction of methoxy(dimethyl)silane with methyl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

[Methoxy(dimethyl)silyl]methyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl ethers.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce silyl ethers.

Scientific Research Applications

[Methoxy(dimethyl)silyl]methyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its use in drug delivery systems.

    Industry: It is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [Methoxy(dimethyl)silyl]methyl prop-2-enoate involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions are crucial for its applications in synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • [Dimethyl(phenyl)silyl]methyl prop-2-enoate
  • [Trimethylsilyl]methyl prop-2-enoate

Uniqueness

[Methoxy(dimethyl)silyl]methyl prop-2-enoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

537040-83-8

Molecular Formula

C7H14O3Si

Molecular Weight

174.27 g/mol

IUPAC Name

[methoxy(dimethyl)silyl]methyl prop-2-enoate

InChI

InChI=1S/C7H14O3Si/c1-5-7(8)10-6-11(3,4)9-2/h5H,1,6H2,2-4H3

InChI Key

CDVLARZRMIEPMF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)COC(=O)C=C

Origin of Product

United States

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